molecular formula C21H24N4O2 B5634011 1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

Cat. No.: B5634011
M. Wt: 364.4 g/mol
InChI Key: JOXNZKQISGZNEV-FUHWJXTLSA-N
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Description

1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound with a unique structure that combines a bicyclic nonane ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic nonane core, followed by the introduction of the pyrimidine group through a series of coupling reactions. The final step involves the addition of the ethanone group under controlled conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its electronic properties.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the bicyclic core.

    Substitution: The ethanone group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanol: Similar structure but with a methanol group instead of ethanone.

    1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]propane: Similar structure but with a propane group instead of ethanone.

Uniqueness

The uniqueness of 1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[(1S,5R)-6-(4-methyl-2-phenylpyrimidine-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-14-19(10-22-20(23-14)17-6-4-3-5-7-17)21(27)25-12-16-8-9-18(25)13-24(11-16)15(2)26/h3-7,10,16,18H,8-9,11-13H2,1-2H3/t16-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXNZKQISGZNEV-FUHWJXTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CC3CCC2CN(C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NC=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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